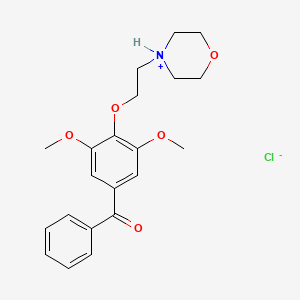![molecular formula C13H20ClNO3 B15342859 (Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B15342859.png)
(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropanecarboxamido)-2-heptenoic acid is a synthetic organic compound characterized by its unique structural features, including a cyclopropane ring and a heptenoic acid backbone
Preparation Methods
The synthesis of (Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropanecarboxamido)-2-heptenoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the cyclopropane ring through a cyclopropanation reaction, followed by the introduction of the chloro and carboxamido groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can undergo substitution reactions with different nucleophiles to form various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
(Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropanecarboxamido)-2-heptenoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of (Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropanecarboxamido)-2-heptenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interactions with key proteins .
Comparison with Similar Compounds
When compared to other similar compounds, (Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropanecarboxamido)-2-heptenoic acid stands out due to its unique structural features and potential applications. Similar compounds include:
2,2-Dimethylcyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the heptenoic acid backbone.
Cyclopropane carboxylic acid derivatives: These compounds have variations in their functional groups and side chains, leading to different chemical and biological properties
Properties
Molecular Formula |
C13H20ClNO3 |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid |
InChI |
InChI=1S/C13H20ClNO3/c1-13(2)8-9(13)11(16)15-10(12(17)18)6-4-3-5-7-14/h6,9H,3-5,7-8H2,1-2H3,(H,15,16)(H,17,18)/b10-6- |
InChI Key |
OTSSACCOAAGLRY-POHAHGRESA-N |
Isomeric SMILES |
CC1(CC1C(=O)N/C(=C\CCCCCl)/C(=O)O)C |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCCl)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


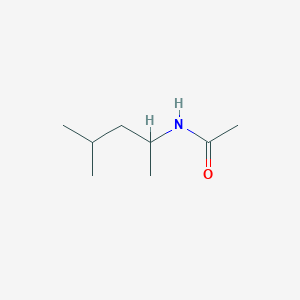
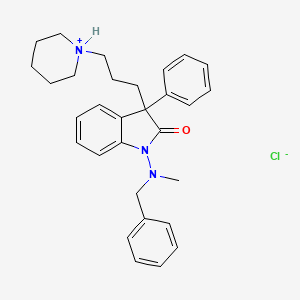
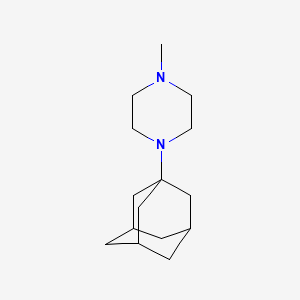
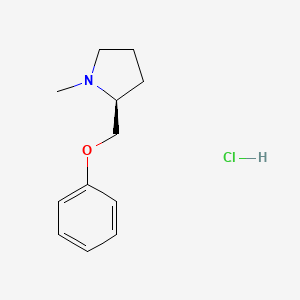
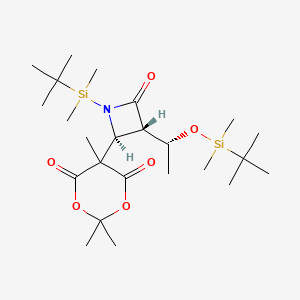
![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
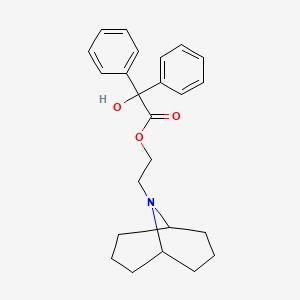
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)
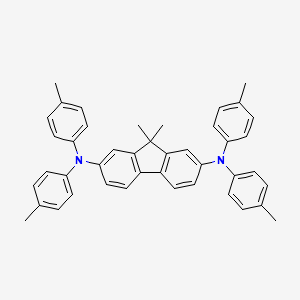
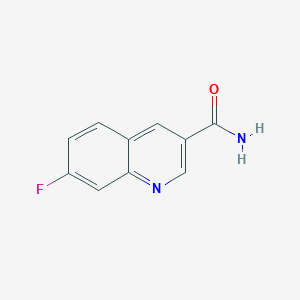
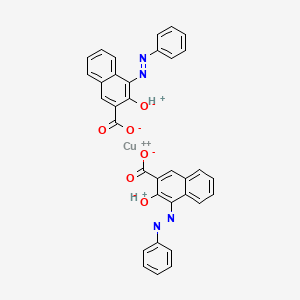
![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)

